molecular formula C10H6BrNO3 B1335103 1-Acetyl-5-bromo-1H-indole-2,3-dione CAS No. 81964-65-0

1-Acetyl-5-bromo-1H-indole-2,3-dione

Cat. No. B1335103
CAS RN: 81964-65-0
M. Wt: 268.06 g/mol
InChI Key: RWHNHBSIKDWLFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-5-bromo-1H-indole-2,3-dione (ABI) is a small organic molecule, synthesized in the lab, that has a variety of uses in both scientific research and industrial applications. ABI is a versatile reagent and has been used in a number of different contexts.

Scientific Research Applications

Antimicrobial Activity

1-Acetyl-5-bromo-1H-indole-2,3-dione and its derivatives demonstrate significant antimicrobial properties. A study focused on the antimicrobial activity of new heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1H-indole, including 1H-indole-2,3-dione derivatives. These compounds exhibited high antibacterial activity against various strains of bacteria and fungi, highlighting their potential in pharmaceutical applications (Mageed, El- Ezabi, & Khaled, 2021).

Chemical Synthesis and Applications

The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, it is used in the synthesis of isatins, which are versatile substrates for creating a wide range of heterocyclic compounds such as indoles and quinolines, and as raw material for drug synthesis (Garden & Pinto, 2001). Additionally, the synthesis of 1H-Indole-2,3-Dione-3-Thiosemicarbazone Ribonucleosides as antibacterial agents further exemplifies its role in medicinal chemistry (Kassab et al., 2010).

Antituberculosis Activity

Some derivatives of this compound have shown potential in combating tuberculosis. A study synthesized new series of 5-fluoro-1H-indole-2,3-dione derivatives and evaluated them for in vitro antituberculosis activity against Mycobacterium tuberculosis H37Rv, revealing significant inhibitory activity (Karalı et al., 2007).

Insecticidal Properties

Research also indicates potential insecticidal applications. One study focused on the synthesis of 1‐(1,2,4‐Triazol‐4‐yl)spiro[azetidine‐2,3′‐(3H)indole]‐2′,4′(1′H)‐diones, which exhibited promising insecticidal activity against Periplaneta americana (Jain, Sharma, & Kumar, 2013).

Selective Optical Chemosensors

The compound has been employed as a selective optical chemosensor, particularly for detecting Fe3+ ions. A study demonstrated that 1H-indole-2,3-dione exhibits high sensing capability and selective detection of Fe3+ ions through the enhancement of its absorption peak at the ultraviolet region (Fahmi et al., 2019).

properties

IUPAC Name

1-acetyl-5-bromoindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c1-5(13)12-8-3-2-6(11)4-7(8)9(14)10(12)15/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHNHBSIKDWLFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)Br)C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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